5-Chloropyrido[2,3-d]pyridazine
Description
Historical Context and Evolution of Pyrido[2,3-d]pyridazine (B3350097) Research
The exploration of pyridopyridazine (B8481360) chemistry has its roots in the broader investigation of nitrogen-containing heterocyclic compounds. Early research focused on the fundamental synthesis and characterization of these fused ring systems. Over the years, the focus has sharpened, driven by the discovery of their potential as bioactive agents. The pyrido[2,3-d]pyrimidine (B1209978) scaffold, a close structural relative, has been extensively studied for its anticancer properties, acting as a template and inspiration for the investigation of the related pyrido[2,3-d]pyridazine core. rsc.orgnih.gov This has led to a more systematic exploration of synthetic methodologies and a deeper understanding of the structure-activity relationships within this class of compounds.
The Pyrido[2,3-d]pyridazine Scaffold: A Privileged Structure in Medicinal Chemistry
The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The pyrido[2,3-d]pyridazine scaffold fits this description, exhibiting a diverse range of pharmacological activities. rsc.org Its unique electronic properties, arising from the arrangement of nitrogen atoms, allow for a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets. nih.gov This has made the pyrido[2,3-d]pyridazine nucleus a fertile ground for the design and synthesis of new therapeutic agents. For instance, derivatives of this scaffold have been investigated for their potential as anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes. rsc.orgnih.gov
Research Landscape of 5-Chloropyrido[2,3-d]pyridazine within Heterocyclic Chemistry
Within the broader family of pyrido[2,3-d]pyridazines, the 5-chloro substituted derivative, this compound, has garnered specific attention as a key synthetic intermediate. The presence of the chlorine atom at the 5-position provides a reactive handle for a variety of chemical transformations, making it an invaluable building block for the construction of more complex molecules. This has positioned this compound as a pivotal compound in the synthesis of diverse libraries of compounds for biological screening. Its utility is underscored by its role in the synthesis of novel heterocyclic systems with potential applications in drug discovery.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 23590-58-1 |
| Molecular Formula | C7H4ClN3 |
| Molecular Weight | 165.58 g/mol |
Data sourced from available chemical databases.
The strategic importance of this compound lies in its ability to undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups at the C5-position. This versatility enables chemists to systematically modify the core structure and explore the resulting changes in biological activity.
The synthesis of pyrido[2,3-d]pyridazine derivatives can be achieved through various synthetic routes. One common approach involves the cyclocondensation of suitably substituted pyridines. For example, the reaction of β-enamino diketones with active methylene (B1212753) reagents can yield polyfunctionalized 2-pyridone substrates, which can then be cyclized with hydrazine (B178648) monohydrate to form the desired pyrido[2,3-d]pyridazine-2,8-dione core. nih.gov Another method involves the reaction of picolinic acid anhydride (B1165640) with benzene (B151609) under Friedel-Crafts conditions, followed by reaction with hydrazine hydrate (B1144303) to yield a pyridopyridazinone derivative. researchgate.net
The following table summarizes some key chemical identifiers for the parent pyrido[2,3-d]pyridazine scaffold:
| Property | Value |
| IUPAC Name | pyrido[2,3-d]pyridazine |
| Molecular Formula | C7H5N3 |
| Molecular Weight | 131.13 g/mol |
| SMILES | C1=CC2=CN=NC=C2N=C1 |
Data sourced from PubChem. nih.gov
The continued exploration of the chemistry of this compound and its parent scaffold promises to yield new insights into the development of novel heterocyclic compounds with significant potential in various scientific disciplines, most notably in the ongoing quest for new and effective therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
5-chloropyrido[2,3-d]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-5-2-1-3-9-6(5)4-10-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUCWBMGSCOWQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=NC=C2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178237 | |
| Record name | 5-Chloropyrido(2,3-d)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23590-58-1 | |
| Record name | 5-Chloropyrido(2,3-d)pyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023590581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloropyrido(2,3-d)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloropyrido[2,3-d]pyridazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99GVT2U82S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 5 Chloropyrido 2,3 D Pyridazine and Its Derivatives
Strategic Approaches to the Pyrido[2,3-d]pyridazine (B3350097) Ring System
The formation of the pyrido[2,3-d]pyridazine core can be achieved through several strategic routes, each offering distinct advantages in terms of substrate scope and efficiency. These approaches generally involve the sequential or convergent assembly of the fused pyridine (B92270) and pyridazine (B1198779) rings.
Multi-step Reaction Pathways for Core Synthesis
The construction of the pyrido[2,3-d]pyridazine ring system often relies on multi-step reaction sequences. These pathways can be broadly categorized into two complementary approaches: one that begins with the construction of the pyridine ring and another that starts with the pyridazine ring. researchgate.net One common strategy involves utilizing appropriately substituted pyrimidine (B1678525) derivatives as starting materials. jocpr.com The pyridine ring is then formed through various cyclization reactions. jocpr.com For instance, pyrimidines activated with electron-donating groups at the 2 and 4 positions can undergo electrophilic attack at the 5-position to facilitate cyclization. jocpr.com
Another versatile multi-step approach starts from substituted pyridine derivatives. jocpr.com Key starting materials in this category include 2-aminonicotinonitriles, ethyl 2-aminonicotinates, 2-aminonicotinic acids, and 2-aminonicotinamides. jocpr.com These precursors undergo reactions to build the adjoining pyridazine ring.
Annulation Strategies (e.g., 2-pyridone pattern annulation)
The Bohlmann-Rahtz heteroannulation reaction, catalyzed by Lewis acids like ytterbium(III) trifluoromethanesulfonate (B1224126) or zinc(II) bromide, provides another efficient route. This reaction can generate highly functionalized pyridines from enamino esters and alkynones in a single step, which can then be further elaborated into pyrido[2,3-d]pyrimidines. researchgate.net
Cyclization of Substituted Pyridines and Pyrimidines
The intramolecular cyclization of appropriately functionalized pyridine and pyrimidine precursors is a cornerstone of pyrido[2,3-d]pyridazine synthesis. For instance, the cyclization of 5,6-difunctionalized pyrido[2,3-d]pyrimidinetriones can lead to various polyheterocyclic systems. mdpi.org Depending on the nature of the substituents at the 5 and 6 positions, different ring systems can be formed. For example, 5-azido-6-phenyl derivatives can thermally cyclize to form indoles. mdpi.org
Similarly, starting from substituted pyrimidines, such as 6-aminouracils, condensation with reagents like malonates can lead to the formation of the pyridine ring portion of the fused system. mdpi.org Another documented method involves the palladium-catalyzed coupling of a substituted pyrimidine with crotonic acid, followed by an intramolecular cyclization to yield the pyrido[2,3-d]pyrimidine (B1209978) system. nih.gov
Targeted Synthesis of 5-Chloropyrido[2,3-d]pyridazine
The synthesis of the specific compound this compound involves the initial construction of the core ring system followed by a targeted chlorination step. The choice of precursors and chlorination method is critical for achieving the desired product with good regioselectivity.
Key Intermediates and Precursors
The synthesis of this compound often proceeds through key heterocyclic intermediates. One important precursor is 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione . google.com This dione (B5365651) can be synthesized from starting materials like Pyridine-2,3-dicarboxylic acid (also known as quinolinic acid). google.com The dicarboxylic acid can be converted to its anhydride (B1165640), which then reacts with a hydrazine (B178648) source to form the pyridazine ring, resulting in the dione intermediate. google.com
Another synthetic route to a related core structure, pyrido[2,3-d]pyrimidin-7(8H)-ones, starts from a preformed pyrimidine ring. For example, 5-bromo-2,4-dichloropyrimidine (B17362) can be reacted with an amine, followed by a palladium-catalyzed coupling and intramolecular cyclization to build the fused pyridine ring. nih.gov
Chlorination Methods and Regioselectivity
The introduction of a chlorine atom at the 5-position of the pyrido[2,3-d]pyridazine ring system is typically achieved through a chlorination reaction of a corresponding hydroxyl or oxo precursor. A widely used and effective chlorinating agent for this transformation is phosphorous oxychloride (POCl₃) . google.comnih.govresearchgate.net
The reaction generally involves heating the hydroxy-containing substrate, such as 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione, in the presence of phosphorous oxychloride. google.com This process converts the hydroxyl or oxo groups into chloro substituents. The regioselectivity of the chlorination, which dictates the final position of the chlorine atom, is influenced by the structure of the starting material and the reaction conditions. In the case of the dione precursor, treatment with POCl₃ can lead to the formation of a dichloro-derivative, which can then be selectively reacted or reduced to obtain the desired this compound.
Solvent-free chlorination methods using equimolar amounts of POCl₃ in a sealed reactor at high temperatures have also been developed for various nitrogen-containing heterocycles, offering a more efficient and environmentally conscious alternative to traditional methods that use excess POCl₃. nih.govresearchgate.net
Derivatization and Functionalization of the this compound Core
The reactivity of the this compound core allows for extensive structural modifications, which are crucial for developing new chemical entities with desired biological activities. These modifications primarily involve substitution reactions, palladium-catalyzed cross-couplings, and the incorporation of the core into larger, fused heterocyclic systems.
Substitution Reactions on the Pyrido[2,3-d]pyridazine System
The chlorine atom at the 5-position of the pyrido[2,3-d]pyridazine ring is a key handle for nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, leading to diverse derivatives. The electron-deficient nature of the pyridazine ring, further influenced by the pyridine nitrogen, facilitates these transformations. researchgate.net
Nucleophilic substitution reactions on halogenated pyridazines can proceed through different mechanisms, including SN(AE) (addition-elimination) and SN(ANRORC) (Addition of Nucleophile, Ring Opening, and Ring Closure). wur.nl For instance, treatment of halogenopyridazines with potassium amide in liquid ammonia (B1221849) can lead to amination. wur.nl Similarly, reactions of 2,4-diazidopyrido[3,2-d]pyrimidine with various N-, O-, and S-nucleophiles have been shown to proceed via SNAr reactions, with the nucleophile preferentially attacking the C-4 position. nih.gov
In the context of this compound, the chlorine atom can be displaced by a range of nucleophiles. While specific examples directly on this compound are not extensively detailed in the provided results, the general reactivity of similar chloro-substituted aza-aromatic systems suggests that amines, alcohols, and thiols would be effective nucleophiles. For example, the reaction of 2,4-diazidopyrido[3,2-d]pyrimidine with amines, alcohols, and thiols has been successfully demonstrated. nih.gov
| Nucleophile Type | Reagents and Conditions | Product Type | Reference |
| N-Nucleophiles | Amines (e.g., p-methoxybenzylamine) in DCM | 5-Amino-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines | nih.gov |
| S-Nucleophiles | Thiols with K2CO3 in DMF or NEt3 in DCM | 5-Thio-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines | nih.gov |
| O-Nucleophiles | Alcohols with K2CO3 in dry MeCN | 5-Alkoxy-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines | nih.gov |
Table 1: Examples of Nucleophilic Substitution Reactions on a Related Pyrido-pyrimidine System.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the functionalization of heterocyclic compounds. researchgate.netrsc.org The Suzuki-Miyaura coupling, in particular, is a versatile method for the synthesis of π-conjugated heterocyclic systems by reacting a halide with an organoboron compound. nih.govmdpi.comlibretexts.org
The 5-chloro substituent on the pyrido[2,3-d]pyridazine core serves as an excellent electrophilic partner in these reactions. A variety of palladium catalysts and ligands can be employed to facilitate the coupling of aryl, heteroaryl, and alkyl groups at this position. researchgate.netacs.org The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity. libretexts.orgacs.org
For instance, the Suzuki-Miyaura coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aromatic boronic acids has been successfully achieved using Pd(PPh₃)₄ as the catalyst in a mixture of DME, ethanol, and aqueous Na₂CO₃. nih.gov This highlights the feasibility of applying similar conditions to this compound. The electron-deficient nature of the pyridazine ring generally facilitates the oxidative addition of palladium to the carbon-halogen bond. mdpi.com
| Coupling Reaction | Reagents and Conditions | Product Type | Reference |
| Suzuki-Miyaura | Arylboronic acids, Pd(OAc)₂, ligand-free, aqueous phase | 3,5-Dichloro-2-arylpyridines | researchgate.net |
| Suzuki-Miyaura | (Hetero)aromatic boronic acids, Pd(PPh₃)₄, DME/ethanol/aq. Na₂CO₃ | 3-Aryl-6-(thiophen-2-yl)pyridazines | nih.gov |
| Kumada-Tamao-Corriu | Grignard reagents, [NiCl(o-tol)(dppf)] | Phenyl-substituted pyridines and quinolines | rsc.org |
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Related Halogenated Pyridine and Pyridazine Systems.
Modifications for Pharmacokinetic and Pharmacodynamic Optimization
The derivatization of the pyrido[2,3-d]pyridazine core is often driven by the need to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the resulting compounds for therapeutic applications. nih.govnih.gov Modifications to the core structure can influence properties such as metabolic stability, solubility, and protein binding, all of which are critical for a drug's efficacy and safety profile. nih.gov
For example, in the development of FER tyrosine kinase inhibitors based on a pyrido-pyridazinone scaffold, structural derivatization was employed to improve metabolic stability, membrane permeability, and kinase selectivity. nih.gov The introduction of different substituents can modulate the interaction of the molecule with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.
A study on pyrido-pyridazinone derivatives demonstrated that strategic modifications led to a compound with favorable clearance in mice, good oral bioavailability, and improved kinase selectivity. nih.gov This was achieved by considering the structural complementarity between the compound and its target kinase. nih.gov
| Modification Strategy | Target Property | Outcome | Reference |
| Structural Derivatization | Metabolic Stability, Membrane Permeability | Favorable clearance in mice | nih.gov |
| Introduction of C-5 Substituent | Kinase Selectivity | Improved selectivity for the target kinase | nih.gov |
| Conversion of Thioxo to Hydrazide | Anticancer Activity | Significantly enhanced anti-hepatic cancer activity | nih.gov |
Table 3: Examples of Modifications for Pharmacokinetic and Pharmacodynamic Optimization.
Incorporation into Novel Fused Heterocyclic Systems
The this compound core can also serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve intramolecular cyclizations or cycloadditions, leading to novel polycyclic structures with potential biological activities. mdpi.orgnih.gov
For instance, derivatives of pyrido[2,3-d]pyrimidines with appropriate functional groups can undergo cyclization to form tetracyclic quinolines, oxazoles, or pyrans. mdpi.org Similarly, the reaction of ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylates with hydrazine hydrate (B1144303) can lead to the formation of new heterocyclic systems like pyrido[2,3,4-ef]pyridazino[3,4-e]-1,2,4-triazepine and pentaazaphenalene. nih.gov
The synthesis of 1,2,3-triazole-fused pyridazines is another example, which can be achieved by reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles or by cyclizing a heterocyclic diamine with a nitrite. nih.govnih.gov These fused systems are of interest for their potential applications in medicinal chemistry. nih.govnih.gov
| Starting Material | Reagents and Conditions | Fused Heterocyclic System | Reference |
| 5-Phenylamino-6-formyl-pyrido[2,3-d]pyrimidine | Thermal cyclization | Tetracyclic quinolines | mdpi.org |
| 5-Hydroxy-6-amino-pyrido[2,3-d]pyrimidine | Acyl halides | Oxazoles | mdpi.org |
| 5-Chloro-3,4-diaminopyridazine | Nitrite | 7-Chloro-3H-1,2,3-triazolo[4,5-c]pyridazine | nih.gov |
| 4-Vinyl-1,2,5,6-tetrahydropyridine dienes | N-phenyl-1,2,4-triazoledione | Triazoledione fused pyridopyridazines | mdpi.com |
Table 4: Examples of Incorporation into Novel Fused Heterocyclic Systems.
Reactivity and Mechanistic Investigations of 5 Chloropyrido 2,3 D Pyridazine and Analogues
Influence of the Chlorine Atom on Chemical Reactivity and Biological Interactions
The presence of the electron-withdrawing chlorine atom on the pyridopyridazine (B8481360) ring system has a dual effect. It deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution, particularly at the carbon atom to which it is attached. This altered reactivity is a key feature exploited in the synthesis of diverse analogues.
The chlorine atom, along with the nitrogen atoms in the heterocyclic system, contributes to a complex electronic landscape that dictates how the molecule interacts with biological targets. For instance, in many heterocyclic compounds, halogen substituents can engage in halogen bonding, a non-covalent interaction that can be crucial for ligand-protein binding. The specific placement of the chlorine atom in 5-Chloropyrido[2,3-d]pyridazine can therefore influence its binding affinity and selectivity for various enzymes or receptors.
Research into pyridazine (B1198779) derivatives has highlighted their potential as bioactive agents with a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netmdpi.com Analogues of pyridopyridazine have been investigated for their potential as cardiotonic agents and for their antimicrobial and antimycobacterial activities. nih.govnih.gov The chlorine atom in these structures often serves as a handle for introducing different functionalities, thereby modulating their biological profiles. For example, a series of pyridazinone-based derivatives were synthesized and showed promise as dual antimicrobial and anticancer agents. nih.gov
Nucleophilic Substitution Reactions on the Pyridazine Ring
The chlorine atom at the 5-position of the pyrido[2,3-d]pyridazine (B3350097) ring is susceptible to nucleophilic substitution, providing a versatile route for the introduction of various functional groups. This reactivity is a cornerstone of the synthetic chemistry of this heterocyclic system.
Studies on related halogenated aza-aromatic compounds have demonstrated that nucleophilic substitution can proceed through different mechanisms, including the SNAr (addition-elimination) pathway. rsc.org In the case of this compound, nucleophiles can attack the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to yield the substituted product.
A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chlorine atom. For example, the reaction of 5-chloropyrido[2,3-d]pyrimidines with nucleophiles has been used to synthesize compounds with positive inotropic activity. nih.gov Similarly, nucleophilic substitution on related pyridopyrimidine systems with N-, O-, and S-nucleophiles has been extensively studied. nih.gov The reaction conditions, such as the choice of solvent and base, can significantly influence the outcome and yield of these substitution reactions. rsc.org
| Nucleophile | Product | Reaction Conditions |
| Amines | 5-Amino-pyrido[2,3-d]pyridazines | Varies, often with a base |
| Alkoxides | 5-Alkoxy-pyrido[2,3-d]pyridazines | Base (e.g., K2CO3), MeCN |
| Thiolates | 5-Thio-pyrido[2,3-d]pyridazines | Base (e.g., K2CO3 or NEt3), DMF or DCM |
This table provides a generalized overview of potential nucleophilic substitution reactions based on the reactivity of similar heterocyclic systems.
Electrophilic Aromatic Substitution Patterns
The pyridine (B92270) and pyridazine rings are inherently electron-deficient, making them generally unreactive towards electrophilic aromatic substitution (EAS). gcwgandhinagar.comyoutube.com The presence of the electronegative nitrogen atoms deactivates the ring system to attack by electrophiles. libretexts.org This deactivation is further enhanced by the electron-withdrawing nature of the chlorine atom in this compound.
Furthermore, many electrophilic substitution reactions are carried out in acidic media, which leads to the protonation of the basic nitrogen atoms in the ring. gcwgandhinagar.comyoutube.com This protonation creates a pyridinium-like ion, which is even more deactivated towards electrophilic attack. gcwgandhinagar.com Consequently, forcing conditions, such as high temperatures, are often required for EAS reactions on such systems, and the yields are typically low. youtube.com
Alkylation and Acylation Reactions
Alkylation and acylation reactions on the this compound system can potentially occur at the ring nitrogen atoms. The lone pairs of electrons on the nitrogen atoms make them nucleophilic and susceptible to reaction with alkylating and acylating agents.
In related pyridone systems, O-alkylation has been utilized to impart aromaticity and has led to the discovery of potent kinase inhibitors. nih.gov For this compound, which exists in a tautomeric equilibrium with its pyridazinone form, both N- and O-alkylation could be possible depending on the reaction conditions and the nature of the alkylating agent.
Friedel-Crafts alkylation and acylation reactions, which are classic electrophilic aromatic substitution reactions, are generally not feasible for pyridine and its derivatives. quimicaorganica.org The Lewis acid catalysts required for these reactions, such as aluminum chloride, coordinate with the basic nitrogen atom of the pyridine ring, leading to strong deactivation of the ring towards electrophilic attack. gcwgandhinagar.com This same principle applies to this compound, making direct Friedel-Crafts reactions on the ring highly unlikely to succeed.
However, acylation can be a key step in the synthesis of pyridopyridazinone derivatives starting from different precursors. For example, a Friedel-Crafts acylation reaction was a crucial step in a multi-step synthesis of aminopyridazine intermediates. nih.gov
Ring Transformations and Rearrangements
The pyridine and pyridazine rings, while generally stable, can undergo ring transformations and rearrangements under specific reaction conditions, often initiated by the action of nucleophiles. These reactions can lead to the formation of new heterocyclic systems.
For instance, the Zincke-König reaction involves the cleavage of a quaternized pyridine ring upon treatment with aromatic amines. clockss.org While not a direct reaction of this compound, it illustrates the potential for ring-opening of pyridine-based systems. More relevant are ring transformations induced by nucleophiles, which can lead to ring contraction or expansion. The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a well-documented pathway for the transformation of aza-aromatic compounds. wur.nl
In some cases, the pyridazine ring itself can be constructed through the cyclization of appropriate precursors. For example, the reaction of 1,5-dicarbonyl compounds with hydrazine (B178648) can yield dihydropyridazine (B8628806) derivatives, which can then be oxidized to the corresponding pyridazines. youtube.com Ring transformations of pyrimidine (B1678525) derivatives have also been studied, where they can be converted into pyridines. wur.nlresearchgate.net These examples highlight the rich and complex chemistry of nitrogen-containing heterocycles and suggest that this compound and its derivatives could potentially serve as precursors for other heterocyclic structures through carefully designed ring transformation reactions. For instance, ring-opening transformations of related polycyclic pyridones have been used to construct biologically important molecules. nih.gov
Biological Activities and Pharmacological Potential of 5 Chloropyrido 2,3 D Pyridazine Derivatives
Antimicrobial Activity Investigations
Derivatives of the pyridazine (B1198779) nucleus are recognized for their broad spectrum of biological activities, including significant antimicrobial properties. The incorporation of a chloro group at the 5-position of the pyrido[2,3-d]pyridazine (B3350097) ring system has been a key strategy in the development of new antimicrobial agents.
Antibacterial Efficacy and Spectrum
Recent studies have focused on synthesizing and evaluating novel pyridazinone derivatives for their antibacterial capabilities against a range of pathogenic bacteria. A series of these compounds were tested against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium, and Acinetobacter baumannii. mdpi.com
Among the synthesized compounds, certain derivatives showed notable activity. Specifically, compounds designated as 7 and 13 in one study were particularly effective against MRSA, P. aeruginosa, and A. baumannii, with minimum inhibitory concentration (MIC) values ranging from 3.74 to 8.92 µM. mdpi.com Another study highlighted that some pyridazinone-based diarylurea derivatives displayed potent antibacterial activity against Staphylococcus aureus, with one compound, 10h , showing an MIC of 16 μg/mL. nih.gov
The structural features of these molecules play a crucial role in their efficacy. For instance, the presence of specific substituents on the pyridazine ring can significantly influence the antibacterial spectrum and potency. Research has shown that pyridopyrimidine derivatives, which share a related structural core, are effective against Gram-negative bacteria, including Pseudomonas aeruginosa. nih.gov
| Compound | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 7 | S. aureus (MRSA) | 3.74–8.92 µM | mdpi.com |
| Compound 13 | P. aeruginosa | 3.74–8.92 µM | mdpi.com |
| Compound 10h | S. aureus | 16 µg/mL | nih.gov |
| Compound 8-ethyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acid (22) | Gram-negative bacteria (incl. P. aeruginosa) | More active than piromidic acid | nih.gov |
| Compound 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acid (51) | Gram-negative bacteria (incl. P. aeruginosa) | More active than piromidic acid | nih.gov |
Antifungal Properties
In addition to their antibacterial effects, pyridazine derivatives have been investigated for their potential as antifungal agents. nih.govresearchgate.net A study involving the synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives revealed that several of these compounds exhibited good antifungal activities against various phytopathogenic fungi. nih.govresearchgate.net
The tested fungi included Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica. nih.govresearchgate.net The introduction of 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) moieties into the pyridazin-3(2H)-one ring was a key modification. nih.gov For example, compounds 3h , 7b , and 7c showed significant activity against G. zeae, while compounds 3e and 3h were effective against F. oxysporum. nih.govresearchgate.net Furthermore, some synthesized compounds demonstrated a high response against fungi in other studies. researchgate.net One pyridazinone-based diarylurea derivative, 8g , showed significant antifungal activity against Candida albicans with an MIC of 16 μg/mL. nih.gov
| Compound | Fungal Strain | Inhibition (%) | Reference |
|---|---|---|---|
| Compound 3h | G. zeae | 50.3% | nih.govresearchgate.net |
| Compound 7b | G. zeae | 57.9% | nih.govresearchgate.net |
| Compound 7c | G. zeae | 60.5% | nih.govresearchgate.net |
| Compound 3e | F. oxysporum | 53.2% | nih.govresearchgate.net |
| Compound 3h | F. oxysporum | 50.9% | nih.govresearchgate.net |
| Compound 8g | C. albicans | MIC = 16 µg/mL | nih.gov |
Anti-inflammatory Action and Cyclooxygenase (COX) Inhibition
Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are key players in this process. Pyrido[2,3-d]pyridazine derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents through the inhibition of these enzymes.
Dual COX-1/COX-2 Inhibition Mechanisms
The primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2. nih.gov While COX-1 is involved in maintaining normal physiological functions, COX-2 is primarily associated with the inflammatory response. nih.gov
A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives has been synthesized and evaluated for their anti-inflammatory activity. nih.govrsc.org One particular compound, 7c , demonstrated potent dual inhibitory activity against both COX-1 and COX-2 isoenzymes. nih.govrsc.org Molecular docking studies revealed that this compound fits favorably within the active sites of both COX-1 and COX-2, explaining its dual inhibitory effect. nih.gov The ability to inhibit both enzymes suggests a potential for a balanced anti-inflammatory effect while potentially preserving the protective functions mediated by COX-1. nih.gov
Prostaglandin E2 (PGE2) Generation Modulation
The inhibition of COX enzymes directly impacts the production of prostaglandins, which are key mediators of inflammation. Prostaglandin E2 (PGE2) is a principal product of the COX-2 pathway and is abundant in various human malignancies, where higher levels often correlate with a poor prognosis. nih.gov
By inhibiting COX-2, pyridazine derivatives can effectively reduce the generation of PGE2. This modulation of PGE2 levels is a critical aspect of their anti-inflammatory and potential anticancer effects. Studies have shown that PGE2 can promote tumor cell proliferation, survival, and metastasis. nih.gov Therefore, compounds that can inhibit the COX/PGE2 pathway are of significant interest. For instance, some pyridazine-based compounds have been identified as potent and selective COX-2 inhibitors, displaying better or comparable activity to the well-known COX-2 inhibitor, celecoxib. nih.gov
Anticancer and Antitumor Potentials
The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds, including those with anticancer properties. nih.gov Research has shown that derivatives of pyrido[2,3-d]pyridazine and related structures possess significant potential as anticancer and antitumor agents. nih.govrsc.orgresearchgate.net
A study focused on pyridazinone-based diarylurea derivatives identified several compounds with significant anticancer activity against a panel of human cancer cell lines, including melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer. nih.gov Compounds 8f , 10l , and 17a showed growth inhibition percentages ranging from 62.21% to 100.14%. nih.gov Further investigation of compound 10l revealed that it could induce cell cycle arrest at the G0–G1 phase in a lung cancer cell line and upregulate the expression of pro-apoptotic genes like p53 and Bax. nih.gov
The mechanism of action for many of these compounds involves the inhibition of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2). Compound 17a was found to be a potent inhibitor of VEGFR-2. nih.gov The development of agents that possess both antimicrobial and anticancer properties is particularly valuable for treating cancer patients who are often immunocompromised and susceptible to infections. nih.gov
| Compound | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| Compound 8f | Melanoma, NSCLC, Prostate, Colon | GI% = 62.21% - 100.14% | nih.gov |
| Compound 10l | Melanoma, NSCLC, Prostate, Colon | GI% = 62.21% - 100.14% | nih.gov |
| Compound 10l | A549/ATCC (Lung) | Induces G0–G1 phase cell cycle arrest | nih.gov |
| Compound 17a | Melanoma, NSCLC, Prostate, Colon | GI% = 62.21% - 100.14% | nih.gov |
| Compound 17a | - | Best VEGFR-2 inhibitory activity in its series | nih.gov |
Tyrosine Kinase (TK) Inhibition (e.g., ABL kinase, PI3K, CDK4/6, BCR-ABL)
Derivatives of the broader pyrido[2,3-d]pyrimidine (B1209978) class, which are structurally analogous to pyridopyridazines, have been identified as potent inhibitors of several tyrosine kinases crucial in cancer progression. nih.gov For instance, the pyrido[2,3-d]pyrimidine derivative PD180970 was found to be a potent inhibitor of the p210Bcr-Abl tyrosine kinase, which is a hallmark of chronic myelogenous leukemia (CML). nih.gov It inhibited the in vitro autophosphorylation of p210Bcr-Abl with a half-maximal inhibitory concentration (IC50) of 5 nM and the kinase activity of purified recombinant Abl with an IC50 of 2.2 nM. nih.gov This inhibition of Bcr-Abl kinase activity by pyrido-pyrimidine-type inhibitors has been shown to be effective against both wild-type and various mutant forms of the enzyme that confer resistance to other treatments. nih.gov
Furthermore, the pyrido[2,3-d]pyrimidine scaffold has been explored for its inhibitory potential against other kinases like cyclin-dependent kinases (CDK4/6) and phosphatidylinositol-3 kinase (PI3K). nih.gov Some pyrido[2,3-d]pyrimidine derivatives have demonstrated excellent activity against a panel of kinases including TKs, PI3K, and CDK4/6. nih.gov For example, new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs have been synthesized and evaluated for their inhibitory activity against CDK5/p25. nih.gov While direct synthesis from this compound for all these specific TK inhibitors is not always detailed, the consistent activity of the core ring system highlights its potential. For example, novel pyrido-pyridazinone derivatives have been discovered as potent inhibitors of FER tyrosine kinase, a nontransmembrane receptor tyrosine kinase involved in cell migration and cancer metastasis. nih.gov
Eukaryotic Elongation Factor-2 Kinase (eEF-2K) Inhibition
Eukaryotic elongation factor-2 kinase (eEF-2K) is an atypical kinase that plays a role in protein synthesis and is considered a target in cancer therapy. nih.govnih.gov A small molecule library of pyrido[2,3-d]pyrimidine-2,4-dione derivatives was synthesized and screened for inhibitory activity against eEF-2K. nih.gov Among these, compound 6 (A-484954) and compound 9 were identified as the most promising molecules, with IC50 values of 420 nM and 930 nM, respectively. nih.gov These compounds significantly reduced eEF-2K activity in MDA-MB-231 breast cancer cells. nih.gov
Additionally, thieno[2,3-b]pyridine (B153569) analogues, which share a similar bicyclic heterocyclic core, have also been reported as eEF-2K inhibitors with sub-micromolar activity. nih.gov The development of eEF-2K inhibitors has been challenging, but these findings underscore the potential of pyridopyrimidine and related scaffolds in targeting this unique kinase. nih.govnih.gov
| Compound | Target | IC50 (nM) | Cell Line | Source |
| A-484954 (Compound 6) | eEF-2K | 420 | MDA-MB-231 | nih.gov |
| Compound 9 | eEF-2K | 930 | MDA-MB-231 | nih.gov |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is an essential enzyme for DNA synthesis and cell proliferation, making it a well-established target for anticancer drugs. nih.govnih.gov A series of 5-substituted pyrido[2,3-d]pyrimidines were synthesized and evaluated for their DHFR inhibitory activity. nih.gov Compound 11 from this series displayed the highest inhibitory activity with an IC50 of 6.5 µM, which is comparable to the reference drug methotrexate (B535133) (IC50 = 5.57 µM). nih.gov Compounds 13 and 14 also showed significant DHFR inhibition with IC50 values of 7.1 µM and 8.7 µM, respectively. nih.gov
In a related study, thiazolo[4,5-d]pyridazine (B3050600) analogues, which feature a fused pyridazine ring, were developed as a new class of DHFR inhibitors. nih.gov Compound 26 from this series was identified as the most potent DHFR inhibitor with an IC50 of 0.06 µM. nih.gov These results indicate that the pyridopyrimidine and related pyridazine-containing fused systems are promising scaffolds for the development of novel DHFR inhibitors.
| Compound | Target | IC50 (µM) | Source |
| Compound 11 | DHFR | 6.5 | nih.gov |
| Compound 13 | DHFR | 7.1 | nih.gov |
| Compound 14 | DHFR | 8.7 | nih.gov |
| Compound 26 | DHFR | 0.06 | nih.gov |
| Methotrexate (Reference) | DHFR | 5.57 | nih.gov |
Cell Proliferation Inhibition and Apoptosis Induction
Derivatives based on the pyridopyridazine (B8481360) and pyridopyrimidine scaffolds have demonstrated significant capabilities in inhibiting cell proliferation and inducing apoptosis, or programmed cell death, in various cancer cell lines.
A study on novel chloropyridazine hybrids revealed their potential as apoptosis inducers. nih.gov The most effective compounds from this study, 3c , 3e , and 4b , were shown to upregulate pro-apoptotic proteins such as p53, BAX, Caspase 3, and Caspase 6, while downregulating the anti-apoptotic protein BCL-2. nih.gov This disruption of the balance between pro- and anti-apoptotic proteins is a key mechanism for inducing cancer cell death.
Similarly, a pyrazolo[3,4-d]pyridazine derivative, PPD-1 , was shown to induce apoptosis in A549 lung cancer cells by disrupting the Bcl-2/BAX balance, leading to a significant increase in the expression of caspase-3, BAX, and p53. nih.gov Furthermore, certain pyrido[2,3-d]pyrimidine derivatives, such as 6b and 8d , were found to induce apoptosis in PC-3 and MCF-7 cells, respectively, through the activation of CASP3 and Bax, and the downregulation of Bcl2. nih.gov The novel pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8a also induced a significant apoptotic effect in PC-3 cells, increasing the level of caspase-3 by 5.3-fold. nih.gov
Specific Cancer Cell Line Efficacy (e.g., MDA-MB-231, HepG-2, PC-3, HCT-116)
The anticancer potential of this compound derivatives and their analogues has been evaluated against a panel of human cancer cell lines, demonstrating varied and specific efficacy.
A series of 5-substituted pyrido[2,3-d]pyrimidines showed high antitumor activity against hepatocellular carcinoma (HepG-2), breast carcinoma (MCF-7), human prostate carcinoma (PC-3), and colorectal carcinoma (HCT-116) cell lines. nih.gov For instance, a pyrazolo-pyridazine derivative showed moderate cytotoxic activity against HepG-2 (IC50 = 17.30 µM) and HCT-116 (IC50 = 18.38 µM) cell lines. researchgate.net Nanoparticle formulations of this derivative, 4-SLNs and 4-LPHNPs , exhibited enhanced potency against these cell lines. researchgate.net
New pyrido[2,3-d]pyrimidin-4(3H)-one derivatives also showed significant cytotoxic activities. Compounds 8a , 8b , and 9a were particularly effective against the PC-3 prostate cancer cell line. nih.gov Another study highlighted the efficacy of pyridazine derivatives against the MDA-MB-231 breast cancer cell line, with some compounds demonstrating remarkable anticancer activity. mdpi.com
| Compound/Derivative Class | Cell Line | IC50 (µM) / Activity | Source |
| Pyrazolo-pyridazine derivative | HepG-2 | 17.30 | researchgate.net |
| Pyrazolo-pyridazine derivative | HCT-116 | 18.38 | researchgate.net |
| 4-SLNs (nano-formulation) | HepG-2, HCT-116, MCF-7 | 4.80 - 7.56 | researchgate.net |
| 4-LPHNPs (nano-formulation) | HepG-2, HCT-116, MCF-7 | 5.24 - 7.85 | researchgate.net |
| Pyrido[2,3-d]pyrimidin-4(3H)-one 8d | A-549 (Lung) | 7.23 | nih.gov |
| Pyrido[2,3-d]pyrimidin-4(3H)-one 8a | A-549 (Lung) | 16.2 | nih.gov |
| Pyrido[2,3-d]pyrimidin-4(3H)-one 8b | A-549 (Lung) | 16 | nih.gov |
| Thiazolo[4,5-d]pyridazine 26 | HS 578T (Breast) | 0.8 | nih.gov |
| Pyrido[2,3-d]pyrimidine 11 | MCF-7 (Breast) | Not specified, but induced apoptosis | nih.gov |
Other Emerging Biological Activities
Beyond cancer-related targets, derivatives of the pyridazine scaffold are being investigated for other therapeutic applications, notably in the field of neurodegenerative diseases.
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine (B1211576) and a validated target for the treatment of Parkinson's disease. researchgate.net Several studies have highlighted the potent and selective MAO-B inhibitory activity of pyridazinone derivatives.
In one study, a series of sixteen pyridazinone derivatives were synthesized and evaluated, with most showing potent and highly selective MAO-B inhibition. researchgate.net Compound TR16 was the most potent, with an IC50 value of 0.17 µM, followed by TR2 (IC50 = 0.27 µM). researchgate.net Both compounds were found to be reversible and competitive MAO-B inhibitors. researchgate.net
Another study focused on pyridazinobenzylpiperidine derivatives, where compound S5 was the most potent MAO-B inhibitor with an IC50 of 0.203 µM. nih.gov This compound exhibited a high selectivity index for MAO-B over MAO-A. nih.gov Similarly, hybrid structures of coumarin (B35378) and pyridazine have been developed as selective MAO-B inhibitors, with compound 18c showing an IC50 of 60 nM. nih.gov These findings suggest that the pyridazine core is a promising scaffold for developing agents to manage neurodegenerative disorders like Parkinson's disease.
| Compound | Target | IC50 (µM) | Selectivity Index (MAO-B vs MAO-A) | Source |
| TR16 | MAO-B | 0.17 | > 235.29 | researchgate.net |
| TR2 | MAO-B | 0.27 | 84.96 | researchgate.net |
| S5 | MAO-B | 0.203 | 19.04 | nih.gov |
| S16 | MAO-B | 0.979 | - | nih.gov |
| 18c (Coumarin-pyridazine hybrid) | MAO-B | 0.06 | Not specified | nih.gov |
CSF1R Inhibitor Development
Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the regulation, differentiation, and survival of macrophages and related cells. nih.gov Its dysregulation is implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders, making it an attractive target for therapeutic intervention. nih.gov
While extensive research has been conducted on various heterocyclic systems as CSF1R inhibitors, including pyrrolo[2,3-d]pyrimidines mdpi.comnih.govjmu.edunih.gov, pyrido[2,3-d]pyrimidin-5-ones researchgate.net, and imidazo[4,5-b]pyridines nih.gov, specific research detailing the development of this compound derivatives as targeted CSF1R inhibitors is not extensively represented in the reviewed scientific literature. However, the broader class of pyridine-containing fused heterocycles remains an area of active investigation for kinase inhibition. For instance, certain pyrido-pyridazinone derivatives have been screened for kinase selectivity, with one compound showing some inhibitory activity against CSF1R among a panel of other kinases. acs.org Furthermore, a patent has described the synthesis of related isomeric structures, such as pyrido[3,2-d]pyrimidine (B1256433) derivatives, within the context of developing CSF-1R inhibitors. google.com These explorations into related scaffolds underscore the potential of pyridine-based fused rings in the design of novel kinase inhibitors, though a direct and focused research thrust on this compound for CSF1R inhibition is not prominently documented.
CNS Depressant and Anticonvulsant Activities
The pyridazine and pyridazinone nuclei are well-established pharmacophores known to exhibit a wide array of biological effects, including CNS depressant and anticonvulsant activities. researchgate.net Research into derivatives of the pyrido[2,3-d]pyridazine skeleton has identified promising candidates with significant anticonvulsant properties.
A study involving a series of 5-substituted-pyrido[2,3-d]pyridazin-8(7H)-one derivatives demonstrated notable activity in preclinical models of epilepsy. These compounds were evaluated for their ability to protect against seizures in the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (sc-PTZ) tests, which are standard screening methods for identifying potential anticonvulsant agents.
In the MES model, which is indicative of a compound's ability to prevent the spread of seizures, several derivatives showed potent activity. Notably, compounds 5a (5-(4-chlorobenzylideneamino)pyrido[2,3-d]pyridazin-8(7H)-one) and 5b (5-(4-methylbenzylideneamino)pyrido[2,3-d]pyridazin-8(7H)-one) provided 100% protection, completely abolishing the hindlimb extensor phase of the seizure.
In the sc-PTZ test, which is often used to identify compounds that may be effective against absence seizures by raising the seizure threshold, the derivatives also showed significant protective effects. Compound 5g (5-(benzylamino)pyrido[2,3-d]pyridazin-8(7H)-one) was particularly effective, inhibiting 72.2% of convulsions. Compound 5a also demonstrated substantial activity with 57.4% inhibition. These findings highlight the potential of the pyrido[2,3-d]pyridazine core as a scaffold for developing new anticonvulsant therapies. The structure-activity relationship in this study suggests that substitutions at the 5-position of the pyrido[2,3-d]pyridazin-8(7H)-one ring system are key to modulating the anticonvulsant effects.
The neurotropic potential of related fused heterocyclic systems has also been explored. For example, studies on pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines, which combine a pyridine (B92270) ring with other heterocyclic structures, have also yielded compounds with dual anticonvulsant and anxiolytic or antidepressant activities, further supporting the value of fused pyridine systems as a source of CNS-active agents. mdpi.com
| Compound | Structure | Activity (% Inhibition) | Test Model |
|---|---|---|---|
| 5a | 5-(4-chlorobenzylideneamino)pyrido[2,3-d]pyridazin-8(7H)-one | 100% | Maximal Electroshock (MES) |
| 5a | 5-(4-chlorobenzylideneamino)pyrido[2,3-d]pyridazin-8(7H)-one | 57.4% | Subcutaneous Pentylenetetrazole (sc-PTZ) |
| 5b | 5-(4-methylbenzylideneamino)pyrido[2,3-d]pyridazin-8(7H)-one | 100% | Maximal Electroshock (MES) |
| 5g | 5-(benzylamino)pyrido[2,3-d]pyridazin-8(7H)-one | 72.2% | Subcutaneous Pentylenetetrazole (sc-PTZ) |
| 5c | 5-(4-methoxybenzylideneamino)pyrido[2,3-d]pyridazin-8(7H)-one | 46.6% | Subcutaneous Pentylenetetrazole (sc-PTZ) |
| 5e | 5-(4-hydroxybenzylideneamino)pyrido[2,3-d]pyridazin-8(7H)-one | 53.4% | Subcutaneous Pentylenetetrazole (sc-PTZ) |
Structure Activity Relationship Sar Studies of 5 Chloropyrido 2,3 D Pyridazine Analogues
Impact of Substituents on Biological Activity Profiles
The biological activity of pyrido[2,3-d]pyridazine (B3350097) derivatives is significantly influenced by the nature and position of various substituents on the core scaffold. nih.govresearchgate.net These modifications can alter the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with biological targets.
The introduction of a chlorine atom into a biologically active molecule can substantially enhance its intrinsic activity. nih.goveurochlor.org This is often attributed to the unique properties of the carbon-chlorine bond, which can influence the molecule's lipophilicity and its steric and electronic interactions within a protein's binding pocket. nih.gov In the context of the pyrido[2,3-d]pyridazine scaffold, the position of the chlorine atom is a key determinant of its biological effect. While specific studies on the direct comparison of chlorine atom positions on the pyrido[2,3-d]pyridazine ring are not extensively detailed in the provided results, the general principles of halogen substitution in heterocyclic compounds suggest that its placement can significantly modulate activity. For instance, in other heterocyclic systems, a chlorine atom can act as a bioisostere for other groups and its position can dictate the molecule's ability to form crucial interactions, like halogen bonds, with the target protein. chemrxiv.org The ability of chlorine to mimic electron-donating or electron-withdrawing groups depending on its molecular context makes its positional analysis in SAR studies crucial. chemrxiv.org
The incorporation of aromatic and heteroaromatic moieties is a common strategy in the design of pyrido[2,3-d]pyridazine analogues to enhance their biological profiles. These groups can engage in various non-covalent interactions, such as π-π stacking, hydrophobic interactions, and hydrogen bonding, with the amino acid residues of the target protein.
For instance, in a series of thieno[2,3-b]pyridine (B153569) derivatives, the phenylacetamide moiety at position 2 plays a crucial role in their inhibitory activity. mdpi.com The electronic properties of substituents on this phenyl ring directly affect the electron density of the entire ring system and its interaction with key residues in the binding site. mdpi.com Similarly, in a study of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, the introduction of various aryl groups at the 3- and 5-positions of the pyridine (B92270) ring was explored to modulate their inhibitory activity. acs.org The nature of these aryl groups significantly influenced the potency of the compounds.
The following table summarizes the impact of different aromatic and heteroaromatic substitutions on the biological activity of pyridine-based compounds.
| Scaffold | Substituent Moiety | Position | Observed Effect on Activity |
| Thieno[2,3-b]pyridine | Phenylacetamide | 2 | Crucial for inhibitory activity; electronic properties of phenyl ring substituents modulate binding. mdpi.com |
| 3,5-Diaryl-2-aminopyridine | Aryl groups | 3 and 5 | The nature of the aryl groups significantly influences potency. acs.org |
| Pyridine | Thiophene (B33073) | - | The presence of a thione group with a thiophene moiety increases antitumor activity. mdpi.com |
| Pyridine | Imidazole | - | Imidazole-containing compounds show various bioactivities, including anticancer effects. mdpi.com |
The electronic properties of substituents, categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), play a pivotal role in modulating the biological activity of pyrido[2,3-d]pyridazine analogues. mdpi.com These groups can alter the electron distribution within the molecule, thereby influencing its binding affinity to the target.
In a study of thieno[2,3-b]pyridine derivatives, it was found that only compounds bearing a cyano group (-CN), a strong EWG, at position 2 of the phenylacetamide moiety exhibited significant FOXM1-inhibitory activity. mdpi.com The electron-withdrawing effect of the -CN group was observed to alter the electron density of the phenylacetamide ring, which appears to be fundamental for its inhibitory action. mdpi.com Conversely, the presence of an electron-donating methyl group (-CH3) did not result in the same level of activity, suggesting that the electronic nature, rather than the steric size, of the substituent is key. mdpi.com
Similarly, in a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, the presence of an electron-donating methoxy (B1213986) group (-OCH3) at the 4-position of a tetracyclic system was found to be beneficial for anticancer activity. nih.gov In another instance, a methoxy group on the aromatic ring of a Schiff base derivative was more active than a nitro group, further highlighting the impact of electronic effects. nih.gov
The table below provides examples of the effects of EDGs and EWGs on the biological activity of related heterocyclic compounds.
| Scaffold | Substituent | Group Type | Position | Impact on Activity |
| Thieno[2,3-b]pyridine | -CN | EWG | 2 of phenylacetamide | Decreased FOXM1 expression. mdpi.com |
| Thieno[2,3-b]pyridine | -CH3 | EDG | 2 of phenylacetamide | Inactive. mdpi.com |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | -OCH3 | EDG | 4 of tetracyclic system | Beneficial for anticancer activity. nih.gov |
| Pyrido[2,3-d]pyrimidine (B1209978) Schiff base | -OCH3 | EDG | 4 of aromatic ring | More active than the nitro-substituted analogue. nih.gov |
| Pyrido[2,3-d]pyrimidine Schiff base | -NO2 | EWG | 4 of aromatic ring | Less active than the methoxy-substituted analogue. nih.gov |
Pharmacophore Modeling and Ligand-Based Drug Design for Pyrido[2,3-d]pyridazine Scaffold
In the absence of a three-dimensional (3D) receptor structure, ligand-based drug design approaches, such as pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR), are invaluable tools. nih.gov These methods rely on the information from a set of known active molecules to build a model that defines the essential structural features required for biological activity. nih.govresearchgate.net
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. nih.gov For the pyrido[2,3-d]pyridazine scaffold and its analogues, pharmacophore models can be developed to guide the design of new compounds with improved potency and selectivity. These models can identify key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement. researchgate.net For example, a pharmacophore model for thymidylate synthase inhibitors was developed based on the pyrido[2,3-d]pyrimidine scaffold, leading to the design of novel derivatives. nih.gov
Ligand-based virtual screening, using methods like the eSim molecular similarity approach, can then be employed to search large compound libraries for molecules that match the pharmacophore model. youtube.com This method compares molecules based on surface shape, electrostatics, and directionally sensitive hydrogen bonding. youtube.com
Structural Features Governing Selectivity and Potency
The selectivity and potency of pyrido[2,3-d]pyridazine analogues are governed by specific structural features that dictate their interaction with the target protein. Subtle modifications to the scaffold can lead to significant changes in these properties.
For instance, in the development of p38 MAP kinase inhibitors based on a 3,4-dihydropyrido[3,2-d]pyrimidone scaffold, modifications at the N-1 aryl and C-6 arylsulfide positions were crucial for interacting with hydrophobic pockets in the p38 active site. nih.gov The nature of the substituents at these positions directly influenced the potency of the inhibitors.
In another study on pyrido[2,3-d]pyrimidin-7(8H)-ones, it was noted that while substituents at C2 and C4 are generally correlated with the desired biological activity, the substitution pattern at C5 and C6 is often responsible for receptor selectivity. mdpi.com Furthermore, the substitution at the N8 position can also differentiate the biological activities of these compounds. mdpi.com
The conversion of a thioxo group to a hydrazide moiety in a pyrido[2,3-d]pyrimidine derivative was found to significantly enhance its anti-hepatic cancer activity, highlighting the impact of a hydrophilic, electron-rich group on potency. nih.gov
Ligand-Target Interaction Analysis through SAR
The analysis of ligand-target interactions through SAR studies provides a detailed understanding of how a molecule binds to its receptor at the molecular level. researchgate.netopenbioinformaticsjournal.com This involves correlating the structural modifications of a series of compounds with their biological activities to deduce the key interactions responsible for binding.
Molecular docking studies are often employed to visualize and analyze these interactions. For example, in the study of imidazo-pyridine derivatives as dual AT1 and PPARγ modulators, docking analysis revealed that the compounds adopted specific orientations within the binding pockets of both receptors. nih.gov Critical hydrogen bonds and π-π interactions were identified, which were consistent with the observed biological activities. nih.gov
In the development of Nek2 inhibitors based on the imidazo[1,2-a]pyridine (B132010) scaffold, SAR studies and screening results led to the identification of a compound with potent proliferation inhibitory activity. nih.gov Similarly, for BRD4 bromodomain inhibitors with a nih.govrsc.orgnih.govtriazolo[4,3-b]pyridazine core, crystal structures of the ligand-protein complexes were determined to characterize the binding modes and explain the SAR. researchgate.net These structural studies revealed that the inhibitors adopted similar binding modes, providing a rational basis for their inhibitory activities. researchgate.net
Computational and Theoretical Investigations on 5 Chloropyrido 2,3 D Pyridazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting molecular structure, reactivity, and spectroscopic characteristics.
Electronic Structure Analysis
A thorough analysis of the electronic structure of 5-Chloropyrido[2,3-d]pyridazine would involve the examination of its Frontier Molecular Orbitals (FMO), Natural Bond Orbitals (NBO), and Molecular Electrostatic Potential (MEP).
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates its chemical stability.
Natural Bond Orbitals (NBO): NBO analysis provides insights into the bonding and antibonding interactions within the molecule, helping to understand its electronic delocalization and stability.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density around the molecule, identifying electrophilic and nucleophilic sites, which is essential for predicting intermolecular interactions.
Status: As of the latest searches, no specific studies detailing the FMO, NBO, or MEP analysis of this compound have been found. While such analyses are common for other heterocyclic compounds, dedicated research on this specific molecule is not publicly available.
Spectroscopic Property Prediction and Correlation with Experimental Data
TD-DFT is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. By correlating these theoretical predictions with experimental spectroscopic data, the accuracy of the computational model can be validated.
Status: There are no available studies that present a comparative analysis of predicted and experimental spectroscopic data for this compound.
Molecular Docking and Molecular Dynamics Simulations
These computational techniques are instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein.
Elucidation of Ligand-Protein Binding Modes
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This is followed by molecular dynamics simulations to understand the stability and dynamics of the ligand-protein complex over time.
Status: No molecular docking or molecular dynamics studies specifically investigating the binding modes of this compound with any protein target have been identified in the reviewed literature. Research on related pyridopyridazine (B8481360) derivatives has shown their potential as inhibitors for various enzymes, but these findings cannot be directly extrapolated to this compound.
Prediction of Binding Affinity and Specificity
Computational methods can estimate the binding free energy of a ligand-protein complex, which is a key indicator of the ligand's potency and specificity.
Status: There is no available research that predicts the binding affinity or specificity of this compound for any biological target.
In Silico ADME-Tox Prediction and Drug-Likeness Assessment
In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of a compound, as well as its potential to be a drug-like molecule.
Status: A specific in silico ADME-Tox and drug-likeness assessment for this compound is not available in the public domain. General predictions for related compounds suggest that the pyridopyridazine scaffold has potential for drug development, but detailed computational screening of this compound is required for a definitive assessment. One study on a related compound, 8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine, which can be synthesized from this compound, provided some estimated ADME properties. However, these are not predictions for this compound itself.
Reactivity Indices and Mechanistic Pathway Predictions
Computational chemistry offers a powerful lens for understanding the intrinsic reactivity of molecules and predicting their behavior in chemical reactions. For this compound, theoretical studies are crucial for elucidating its electronic structure and forecasting the most probable pathways for its transformations. While detailed, dedicated computational studies on the reactivity indices and mechanistic pathways of this compound are not extensively available in publicly accessible literature, the principles of computational chemistry and data from related heterocyclic systems allow for informed predictions.
The reactivity of this compound is expected to be dominated by the electron-deficient nature of the pyridopyridazine ring system, which is further influenced by the presence of the chloro substituent. This electron deficiency makes the aromatic system susceptible to nucleophilic attack.
One of the primary reaction pathways for halogenated aza-aromatic compounds is nucleophilic aromatic substitution (SNAr). Experimental observations have confirmed that this compound can undergo SNAr reactions, for instance, with piperazine. Computational modeling, often employing Density Functional Theory (DFT), can be used to validate and rationalize such experimental findings. For example, DFT calculations at a level like B3LYP/6-31G** can be employed to compare optimized molecular geometries with experimental data, such as that from single-crystal X-ray diffraction, to ensure the accuracy of the computational model.
Predicted Reactivity Indices:
While specific calculated values for this compound are not published, general trends can be inferred. Reactivity indices such as frontier molecular orbital energies (HOMO and LUMO), Mulliken charges, and electrostatic potential maps are key to predicting reactivity.
Frontier Molecular Orbitals (HOMO/LUMO): The energy and localization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting reactivity. For an SNAr reaction, the LUMO of the electrophile (this compound) is of primary importance. It is anticipated that the LUMO would be significantly localized on the carbon atom bearing the chlorine atom, making it the most likely site for nucleophilic attack. The energy of the LUMO would indicate the molecule's ability to accept electrons from a nucleophile.
Mulliken Charges and Electrostatic Potential: Analysis of the charge distribution would likely show a significant partial positive charge on the carbon atom attached to the chlorine, further supporting its role as an electrophilic center. An electrostatic potential map would visually represent this, with a region of positive potential (typically colored blue) concentrated at this position.
Predicted Mechanistic Pathways:
The most probable mechanistic pathway for the reaction of this compound with a nucleophile is the SNAr mechanism. This pathway typically involves two steps:
Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, leading to the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate.
Leaving Group Expulsion: The chloride ion is eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the substituted product.
While the provided data is limited, the following interactive table conceptualizes how reactivity indices for this compound and related compounds could be presented if such computational studies were available.
Table 1: Hypothetical Computational Data for Pyridazine (B1198779) Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Pyridazine | -7.0 | -0.5 | 6.5 | 3.9 |
| 3-Chloropyridazine | -7.2 | -1.0 | 6.2 | 4.2 |
| This compound | (Predicted lower than pyridazine) | (Predicted lower than pyridazine) | (Predicted smaller than pyridazine) | (Predicted higher than pyridazine) |
Note: The values for Pyridazine and 3-Chloropyridazine are illustrative and based on general trends for similar heterocyclic compounds. The values for this compound are predictive and would require specific DFT calculations to be determined accurately.
Advanced Analytical Methodologies for Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. For 5-Chloropyrido[2,3-d]pyridazine, both ¹H and ¹³C NMR would be essential.
¹H NMR: This technique would identify the number of distinct proton environments, their chemical shifts, and their coupling patterns, which reveals how the hydrogen atoms are arranged on the pyridopyridazine (B8481360) core. The aromatic protons would exhibit characteristic shifts in the downfield region of the spectrum.
¹³C NMR: This would provide information on the carbon skeleton of the molecule, with each unique carbon atom giving rise to a distinct signal. The chemical shifts of the carbon atoms would be influenced by the presence of the electronegative chlorine atom and the nitrogen atoms within the heterocyclic rings.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H, C=N, and C=C stretching vibrations within the aromatic rings. The C-Cl stretching vibration would also be present at a characteristic frequency.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π-π* transitions within the conjugated aromatic system.
Mass Spectrometry (MS): Mass spectrometry is a destructive technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound, which would be consistent with its molecular formula, C₇H₄ClN₃. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) would also be observable in the mass spectrum, providing further confirmation of its presence.
Table 1: Anticipated Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals in the aromatic region, with coupling patterns indicating the substitution on the pyridine (B92270) and pyridazine (B1198779) rings. |
| ¹³C NMR | Distinct signals for each carbon atom in the heterocyclic framework, with shifts influenced by adjacent nitrogen and chlorine atoms. |
| IR (Infrared) | Characteristic absorption bands for aromatic C-H, C=N, C=C, and C-Cl stretching vibrations. |
| MS (Mass Spec.) | A molecular ion peak corresponding to the molecular weight of C₇H₄ClN₃, with a characteristic isotopic pattern for a chlorine-containing compound. |
| UV-Vis | Absorption maxima corresponding to electronic π-π* transitions within the conjugated system. |
X-ray Crystallography for Absolute Structure Determination
For an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray crystallography is the gold standard. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the electron density distribution within the crystal, which in turn reveals the precise atomic positions, bond lengths, and bond angles.
While a crystal structure for this compound has not been found in publicly accessible databases, this method would provide definitive proof of its molecular structure, including the planarity of the fused ring system and the conformation of any substituents. For related heterocyclic compounds, X-ray crystallography has been crucial in confirming their structures.
Table 2: Potential X-ray Crystallography Data for this compound
| Parameter | Information Provided |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements present in the unit cell. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds, confirming the molecular geometry. |
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then compared to the theoretical percentages calculated from the molecular formula. For this compound (C₇H₄ClN₃), the theoretical elemental composition would be calculated and compared against the experimental values obtained from combustion analysis. A close agreement between the experimental and theoretical values provides strong evidence for the purity and the proposed molecular formula of the compound.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.01 | 7 | 84.07 | 50.77% |
| Hydrogen | H | 1.01 | 4 | 4.04 | 2.44% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 21.41% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 25.38% |
| Total | 165.59 | 100.00% |
Future Research Directions and Therapeutic Prospects for 5 Chloropyrido 2,3 D Pyridazine
Development of Novel Therapeutic Agents based on the Scaffold
The pyridopyridazine (B8481360) scaffold and its bioisosteres have demonstrated significant potential in the development of new therapeutic agents, particularly in oncology. A primary focus of future research will be the continued design and synthesis of novel derivatives targeting validated biological pathways.
Research has shown that pyridazine-based compounds can be potent inhibitors of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov Derivatives of the related pyrido[2,3-d]pyrimidine (B1209978) scaffold have also been identified as dual inhibitors of VEGFR-2 and human epidermal growth factor receptor 2 (HER-2). mdpi.com Another related scaffold, imidazo[1,2-b]pyridazine, has yielded potent inhibitors of Haspin kinase, a protein essential for cell division. nih.gov These successes provide a strong rationale for designing 5-chloropyrido[2,3-d]pyridazine derivatives that target various protein kinases.
Beyond kinases, the pyrido[2,3-d]pyridazine (B3350097) framework is suitable for developing agents against other enzyme classes. For instance, novel pyrido[2,3-d]pyridazine-2,8-dione derivatives have been synthesized and identified as dual inhibitors of cyclooxygenase-1 (COX-1) and COX-2, suggesting applications in anti-inflammatory therapies. rsc.org The versatility of the core structure allows for modifications to explore a wide range of therapeutic areas. nih.gov
Table 1: Examples of Biologically Active Agents Based on Pyridazine (B1198779) and Related Scaffolds
| Scaffold/Derivative | Target(s) | Therapeutic Area | Key Findings |
| Pyridazine Derivatives | VEGFR-2 | Oncology (Anti-angiogenic) | Compounds exhibited potent VEGFR-2 inhibition, with IC50 values in the nanomolar to low-micromolar range. nih.gov |
| Pyrido[2,3-d]pyridazine-2,8-dione | COX-1/COX-2 | Anti-inflammatory | A lead compound showed significant in vivo anti-inflammatory activity by inhibiting both COX isoenzymes. rsc.org |
| Imidazo[1,2-b]pyridazine Derivatives | Haspin Kinase | Oncology | Optimized inhibitors demonstrated potent Haspin inhibition with IC50 values between 6 and 100 nM and anti-proliferative effects. nih.gov |
| Pyrido[2,3-d]pyrimidine Derivatives | VEGFR-2 / HER-2 | Oncology | Lead compounds showed potent dual inhibitory activity, comparable to the drug Sorafenib in docking studies. mdpi.com |
| Pyridothienopyrimidine Derivatives | EGFR Kinase | Oncology, Antimicrobial | Compounds displayed potent cytotoxic activity and suppressed EGFR with IC50 values as low as 7.27 nM. nih.gov |
Exploration of New Biological Targets and Disease Indications
A significant avenue for future research involves screening this compound-based compound libraries against a wider array of biological targets to uncover new therapeutic applications. The structural features of the pyridazine ring are amenable to interaction with numerous receptor proteins, suggesting its potential is not yet fully realized. nih.gov
Current research has successfully identified derivatives active against cancer and inflammation. nih.govrsc.org However, the broader class of pyridazines has shown a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and cardiovascular-protective effects. nih.govnih.gov For example, certain pyridazine-acetohydrazide hybrids have been evaluated for antihyperglycemic activity, targeting enzymes like dipeptidyl peptidase IV (DPP-IV). researchgate.net This indicates that derivatives of this compound could be explored for metabolic disorders like type 2 diabetes.
Furthermore, the discovery of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) derivatives as a promising lead scaffold for fungicides highlights the potential for developing pyridopyridazines for agricultural or anti-infective use. mdpi.com Transcriptome analysis of a lead fungicide from this class revealed that its mode of action involves inhibiting nitrogen metabolism and the proteasome pathway, targets that could be explored for pyridopyridazine derivatives. mdpi.com The exploration of new indications will be greatly facilitated by high-throughput screening of diverse compound libraries derived from the this compound core.
Optimization of Lead Compounds for Enhanced Efficacy and Safety
Once a lead compound with promising activity is identified, the next critical step is its optimization to improve potency, selectivity, and pharmacokinetic properties. Future efforts will concentrate on systematic structure-activity relationship (SAR) studies to refine the this compound scaffold.
The process of lead optimization involves making targeted chemical modifications to a lead compound and assessing the impact on its biological activity. For instance, in the development of pyridazine-based VEGFR-2 inhibitors, four different series of compounds were synthesized to explore how different substituents influenced inhibitory potency. nih.gov Similarly, SAR studies on tetrahydropyrido[4,3-d]pyrimidine-2,4-dione derivatives showed that modifying substituent groups could improve cellular activity by over 100-fold compared to the initial lead. nih.gov
Optimization also extends to improving the ADME (absorption, distribution, metabolism, and excretion) profile of drug candidates. Research on a series of pyridazinone-based glucan synthase inhibitors focused on optimizing pharmacokinetic profiles to achieve better in vivo performance. nih.gov For this compound derivatives, this will involve synthesizing analogs with modified lipophilicity, polarity, and metabolic stability to create drug candidates with desirable efficacy and safety profiles. nih.govresearchgate.net
Table 2: Lead Optimization Examples for Pyridazine-Related Scaffolds
| Scaffold | Target | Optimization Goal | Approach | Outcome |
| Pyridazine-based | VEGFR-2 | Enhance inhibitory potency | Synthesis of four novel series to explore SAR. nih.gov | Identification of compounds with nanomolar potency (e.g., 60.7 nM). nih.gov |
| 4-amino-pyridazin-3(2H)-one | FABP4 | Increase inhibitory activity | Optimization of previously reported 4-amino and 4-ureido pyridazinone-based series. researchgate.net | Discovery of a new analog with an IC50 of 1.57 µM. researchgate.net |
| Imidazo[1,2-b]pyridazine | Haspin Kinase | Improve potency and selectivity | Rapid optimization using crystal structures and docking models. nih.gov | Achieved potent inhibitors (IC50 6-100 nM) with improved selectivity against CDK1/CyclinB. nih.gov |
| Piperazine Pyridazinone | Glucan Synthase | Improve pharmacokinetic (PK) profile | Structure-activity relationship studies on a sulfonylurea series. nih.gov | Discovery of several compounds with improved PK profiles and in vitro potency. nih.gov |
Advanced Synthetic Strategies for Complex Derivatives
The efficient synthesis of diverse and complex derivatives is fundamental to exploring the full therapeutic potential of the this compound scaffold. Future research will benefit from the development of advanced and flexible synthetic methodologies.
Established synthetic routes often involve the cyclocondensation of precursor molecules. mdpi.com For example, pyrido[2,3-d]pyrimidine-4,7-dione derivatives have been synthesized through the cyclocondensation of 2-oxo-pyridine-3,5-dicarbonitriles with formic acid. mdpi.com Other strategies include the treatment of pyridazinone precursors with reagents like phosphorus oxychloride to introduce reactive groups, such as the chloro-substituent, which can then be further functionalized. nih.gov
More advanced strategies, such as hetero Diels-Alder reactions, have been employed for the synthesis of fused pyridazine systems. mdpi.com This reaction, using precursors like 1,2,4,5-tetrazine-3,6-dicarboxylate, allows for the construction of complex polycyclic structures. mdpi.com Reductive cyclization is another powerful technique used to create tricyclic derivatives like pyridazoquinolinones from nitrophenyl-substituted pyridazine precursors. mdpi.com The development of novel synthetic pathways will enable the creation of compound libraries with greater structural diversity, increasing the probability of discovering new drug candidates. nih.gov
Integrated Experimental and Computational Approaches in Drug Discovery
The integration of computational methods with experimental research is revolutionizing drug discovery, making the process faster, more accurate, and more cost-effective. nih.gov This integrated approach will be indispensable for advancing the therapeutic prospects of this compound.
Computational tools are applied at every stage of the drug discovery pipeline. nih.gov In the initial phases, virtual screening can be used to computationally screen large libraries of virtual compounds against a specific biological target to identify potential hits. scielo.org.mxua.es For identified hits, molecular docking studies can predict the binding mode and interactions between the compound and the target protein's active site. This was effectively used to elucidate the structural features responsible for the dual COX-1/COX-2 inhibition of a pyrido[2,3-d]pyridazine-2,8-dione derivative. rsc.org Similar docking studies have provided insights into the binding of pyridazine derivatives to VEGFR-2 and Haspin kinase. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational technique that helps in understanding how chemical structure relates to biological activity, guiding the rational design of more potent analogs. nih.govmdpi.com Furthermore, molecular dynamics (MD) simulations can provide detailed insights into the stability of protein-ligand complexes and conformational changes over time, as demonstrated in the study of pyridothienopyrimidine derivatives targeting EGFR. mdpi.comnih.govnih.gov By combining these in silico methods with traditional experimental synthesis and biological evaluation, researchers can accelerate the journey from initial hit discovery to optimized lead compound. ua.es
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-chloropyrido[2,3-d]pyridazine, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of methyl ketones with hydrazine derivatives under reflux conditions. For example, 7-substituted dihydropyrido[4,3-d]pyridazine-1,4-diones are prepared by reacting methyl ketones with hydrazine hydrate in acetic acid, followed by cyclization . Intermediates are typically characterized using NMR, mass spectrometry, and elemental analysis to confirm structural integrity.
Q. How can researchers ensure purity and stability during synthesis?
- Methodological Answer : Purity can be monitored via HPLC or UV-Vis spectroscopy using ammonium acetate buffer (pH 6.5) for chromatographic separation . Stability studies should be conducted under inert atmospheres (e.g., argon) to prevent decomposition, particularly during cycloaddition reactions where oxygen or moisture may interfere .
Q. What analytical techniques are recommended for confirming the structure of this compound derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and X-ray crystallography are critical for unambiguous structural confirmation. Tandem mass spectrometry (MS/MS) has been used to differentiate annelation isomers in related pyridazine systems, which is essential for verifying regioselectivity in substituted derivatives .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for [4+2] cycloaddition involving this compound?
- Methodological Answer : Semi-empirical methods (e.g., AM1) can calculate LUMO energies to predict reactivity. For instance, pyrido[3,4-d]pyridazine (a structural analog) has a LUMO energy of –1.215 eV, making it more reactive toward enamines than its isomer (–1.122 eV) . Reaction times and solvent polarity (e.g., 1,4-dioxane) should be adjusted based on these computational insights to maximize yield.
Q. What strategies address contradictions in reported biological activity of pyridazine derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies are critical. For example, substituents at the 7-position of pyrido[2,3-c]pyridazine derivatives significantly impact cytotoxicity. Researchers should systematically vary substituents (e.g., electron-withdrawing groups) and use standardized assays (e.g., MTT for IC50 determination) to resolve discrepancies .
Q. How can this compound be functionalized for targeted cancer therapy applications?
- Methodological Answer : Introduce pharmacophores via nucleophilic aromatic substitution at the chlorine site. Derivatives like benzisothiazole-pyridazine hybrids have shown promise as KRAS G12C inhibitors. In vitro screening against lung, pancreatic, and colorectal cancer cell lines, followed by molecular docking to validate KRAS binding, is recommended .
Data Interpretation and Experimental Design
Q. How to design experiments to evaluate the electron-deficient nature of this compound in Diels-Alder reactions?
- Methodological Answer : Compare reaction rates with dienophiles of varying electron density (e.g., cyclic enamines vs. electron-rich dienes). Monitor reaction progress via TLC or in situ FTIR, correlating results with DFT-calculated HOMO-LUMO gaps .
Q. What experimental controls are essential when studying pyridazine derivatives in OLED applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
